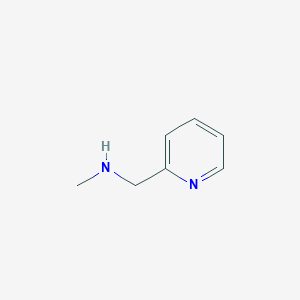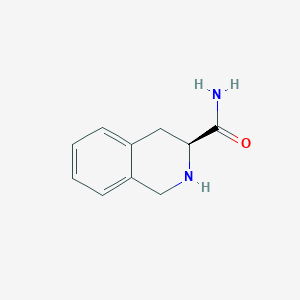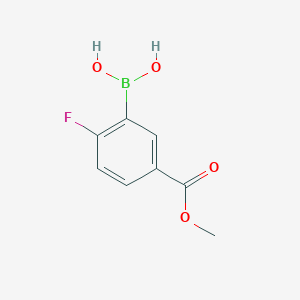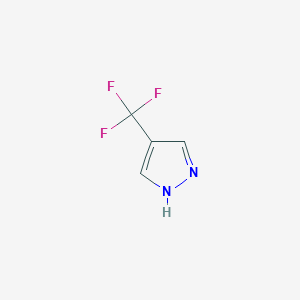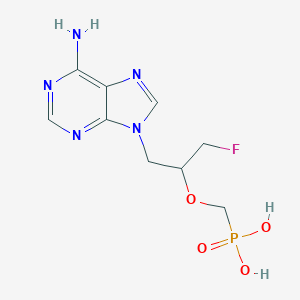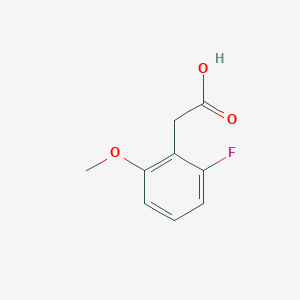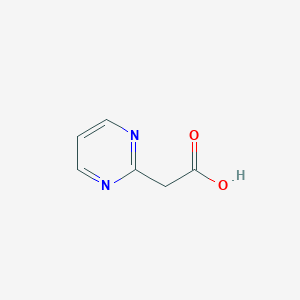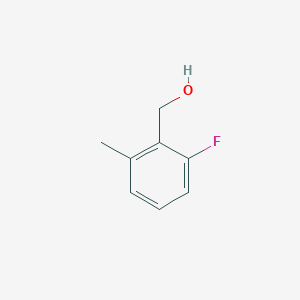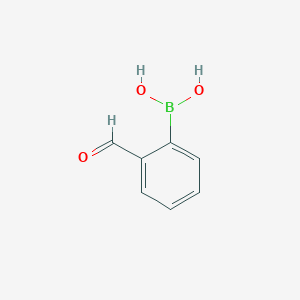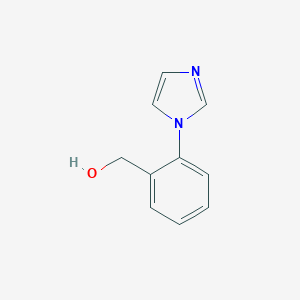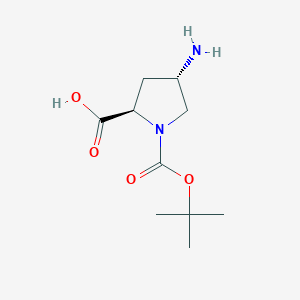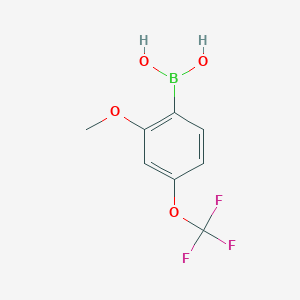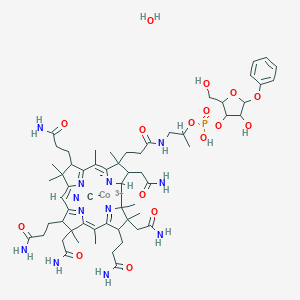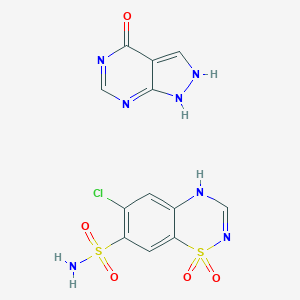
Fluitoran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluitoran, also known as 5-fluoro-2'-deoxyuridine (5-FdU), is a synthetic nucleoside analogue that has been extensively studied for its potential applications in cancer therapy. It is a fluorinated derivative of thymidine, one of the four nucleotides that make up DNA. Fluitoran has been shown to selectively target and inhibit the growth of cancer cells, while sparing normal cells.
Applications De Recherche Scientifique
Fluitoran has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. Fluitoran has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Mécanisme D'action
Fluitoran is incorporated into the DNA of rapidly dividing cells, where it acts as a chain terminator during DNA replication. This results in the inhibition of DNA synthesis and cell division, leading to cell death. The selectivity of Fluitoran for cancer cells is thought to be due to the higher rate of DNA replication in cancer cells compared to normal cells.
Effets Biochimiques Et Physiologiques
Fluitoran has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, Fluitoran has been shown to enhance the immune response to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Fluitoran in lab experiments is its selectivity for cancer cells, which allows for the study of cancer cell biology and the development of cancer therapies. However, Fluitoran can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. In addition, the synthesis and purification of Fluitoran can be challenging and time-consuming.
Orientations Futures
There are several future directions for the study of Fluitoran. One area of research is the development of new methods for the synthesis and purification of Fluitoran, which could improve its availability and reduce its cost. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Fluitoran, which could improve patient selection for therapy. Additionally, the combination of Fluitoran with other chemotherapeutic agents and immunotherapies is an area of active research, with the potential to enhance the efficacy of cancer therapy. The development of Fluitoran analogues with improved selectivity and efficacy is also an area of interest.
Méthodes De Synthèse
Fluitoran can be synthesized using a variety of methods, including the reaction of 5-fluorouracil with 2'-deoxyribose, or the reaction of 2,4-dichloro-5-fluoropyrimidine with 2'-deoxyribose. The synthesis of Fluitoran often involves the use of toxic reagents and requires careful purification to ensure high purity.
Propriétés
Numéro CAS |
138230-25-8 |
|---|---|
Nom du produit |
Fluitoran |
Formule moléculaire |
C12H10ClN7O5S2 |
Poids moléculaire |
431.8 g/mol |
Nom IUPAC |
6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6ClN3O4S2.C5H4N4O/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;10-5-3-1-8-9-4(3)6-2-7-5/h1-3H,(H,10,11)(H2,9,12,13);1-2H,(H2,6,7,8,9,10) |
Clé InChI |
KICPYSAYQRPBKR-UHFFFAOYSA-N |
SMILES isomérique |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=C2C(=NC=NC2=O)NN1 |
SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=NNC2=C1C(=O)NC=N2 |
SMILES canonique |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=C2C(=NC=NC2=O)NN1 |
Synonymes |
Fluitoran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



